1-Benzyl-4-(4-bromonaphthalen-1-yl)sulfonylpiperazine
Overview
Description
1-Benzyl-4-(4-bromonaphthalen-1-yl)sulfonylpiperazine is an organic compound that belongs to the class of sulfonylpiperazines. This compound is characterized by the presence of a benzyl group, a bromonaphthalene moiety, and a sulfonylpiperazine structure. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-4-(4-bromonaphthalen-1-yl)sulfonylpiperazine typically involves the following steps:
Formation of the Bromonaphthalene Intermediate: The starting material, 4-bromonaphthalene, is prepared through bromination of naphthalene using bromine in the presence of a catalyst.
Sulfonylation: The bromonaphthalene intermediate undergoes sulfonylation with a sulfonyl chloride to form 4-bromonaphthalen-1-ylsulfonyl chloride.
Piperazine Coupling: The sulfonyl chloride intermediate is then reacted with piperazine to form the sulfonylpiperazine structure.
Benzylation: Finally, the sulfonylpiperazine is benzylated using benzyl chloride in the presence of a base to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-4-(4-bromonaphthalen-1-yl)sulfonylpiperazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromonaphthalene moiety can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the sulfonyl group.
Coupling Reactions: The benzyl and bromonaphthalene groups can participate in coupling reactions with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are used under controlled conditions.
Coupling Reactions: Catalysts such as palladium on carbon (Pd/C) are used in the presence of bases like triethylamine (TEA).
Major Products Formed
Substitution Reactions: Products include derivatives with different functional groups replacing the bromine atom.
Oxidation and Reduction: Products include oxidized or reduced forms of the sulfonyl group.
Coupling Reactions: Products include biaryl compounds formed through coupling of the aromatic rings.
Scientific Research Applications
1-Benzyl-4-(4-bromonaphthalen-1-yl)sulfonylpiperazine is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of complex organic molecules.
Biology: In the study of biological pathways and interactions due to its ability to interact with proteins and enzymes.
Medicine: As a potential lead compound in drug discovery and development, particularly for its interactions with biological targets.
Industry: In the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Benzyl-4-(4-bromonaphthalen-1-yl)sulfonylpiperazine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting or modulating their activity. The sulfonyl group can form hydrogen bonds with amino acid residues, while the aromatic rings can participate in π-π interactions with aromatic residues in proteins.
Comparison with Similar Compounds
Similar Compounds
Benzyl (4-bromonaphthalen-1-yl)carbamate: Similar structure but with a carbamate group instead of a sulfonyl group.
N-Benzyl-4-(1-bromonaphthalen-2-yl)oxybutan-1-amine: Similar structure but with an oxybutan-1-amine group.
Uniqueness
1-Benzyl-4-(4-bromonaphthalen-1-yl)sulfonylpiperazine is unique due to its sulfonylpiperazine structure, which imparts distinct chemical and biological properties. The presence of both benzyl and bromonaphthalene groups enhances its reactivity and potential for diverse applications in scientific research.
Properties
IUPAC Name |
1-benzyl-4-(4-bromonaphthalen-1-yl)sulfonylpiperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21BrN2O2S/c22-20-10-11-21(19-9-5-4-8-18(19)20)27(25,26)24-14-12-23(13-15-24)16-17-6-2-1-3-7-17/h1-11H,12-16H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLILHWBEQARSDS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C4=CC=CC=C43)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21BrN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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